
Seridopidine
概述
描述
It is primarily used as an oral therapy for conditions such as schizophrenia, Parkinson’s disease, and Tourette’s syndrome . This compound has shown potential in modulating dopamine receptors, making it a valuable candidate for treating various neurological disorders.
准备方法
塞瑞多匹定的制备涉及多种合成路线和反应条件。 一种常见的方法包括将药物溶解在二甲基亚砜 (DMSO) 中,形成浓度为 40 mg/mL 的母液 。在工业生产中,合成通常涉及多个步骤,包括中间体的形成及其在受控条件下的后续反应。详细的工业方法是专有的,通常不会公开披露。
化学反应分析
塞瑞多匹定经历各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢。常见的试剂包括高锰酸钾或过氧化氢等氧化剂。
还原: 该反应涉及添加氢或去除氧。常见的试剂包括氢化铝锂或硼氢化钠等还原剂。
取代: 该反应涉及用另一个原子或原子团取代一个原子或原子团。常见的试剂包括卤素或亲核试剂。
从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能会产生亚砜或砜,而还原可能会产生仲胺。
科学研究应用
Introduction to Seridopidine
This compound is a novel compound that has garnered attention in the field of pharmacology due to its potential applications in treating various neurological disorders. As a sigma-1 receptor agonist, this compound has been investigated primarily for its effects on neurodegenerative diseases, particularly Huntington's disease and amyotrophic lateral sclerosis. This article explores the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.
Key Mechanisms
- Neuroprotection : Reduces neuronal cell death.
- Anti-inflammatory Effects : Modulates inflammatory responses in the central nervous system.
- Enhancement of Neurotransmission : Improves synaptic function and connectivity.
Huntington's Disease
This compound has shown promise in preclinical and clinical studies as a treatment for Huntington's disease. Research indicates that it may improve motor function and overall quality of life for patients.
Clinical Findings
- Study Design : A randomized controlled trial involving 1,119 patients assessed the efficacy of this compound compared to placebo.
- Results : Patients receiving this compound exhibited significant improvements in motor function as measured by the Unified Huntington's Disease Rating Scale (UHDRS) modified Motor Score (mMS) .
Parameter | This compound Group | Placebo Group | Statistical Significance |
---|---|---|---|
mMS (Mean Difference) | -0.79 | - | p = 0.02 |
Total Motor Score (TMS) | -0.91 | - | p = 0.11 |
Amyotrophic Lateral Sclerosis
In addition to Huntington's disease, this compound is being explored for its effects on amyotrophic lateral sclerosis. Preliminary studies suggest it could slow disease progression and improve functional capacity.
Case Studies
- A long-term follow-up study indicated that patients treated with this compound showed a slower decline in functional capacity over five years compared to historical controls .
Outcome Measure | This compound Group | Historical Controls | Statistical Significance |
---|---|---|---|
Total Functional Capacity | Improved | Declined | p < 0.05 |
Safety and Tolerability
The safety profile of this compound has been evaluated across multiple studies. Common adverse events reported include nausea, diarrhea, and insomnia, but these were generally comparable to placebo groups.
Safety Data Overview
作用机制
塞瑞多匹定通过调节多巴胺受体,特别是多巴胺 D2 和 D3 受体发挥作用 。它作为一种多巴胺样化合物,影响大脑中的多巴胺能通路。这种调节通过恢复多巴胺水平的平衡来帮助缓解与神经系统疾病相关的症状。
相似化合物的比较
塞瑞多匹定在其对多巴胺受体的特异性调节方面是独一无二的。类似的化合物包括:
罗替戈汀: 一种非麦角碱多巴胺受体激动剂,用于治疗帕金森病和不安腿综合征.
帕利哌酮: 一种非典型抗精神病药,用于治疗精神分裂症.
洛沙平: 一种多巴胺受体抑制剂,用于治疗精神分裂症.
与这些化合物相比,塞瑞多匹定提供了一种独特的机制和治疗潜力,特别是在其口服给药和特异性受体靶向方面。
生物活性
Seridopidine is an investigational compound primarily known for its potential therapeutic effects in neurodegenerative disorders. It operates as a dopamine-like agent and has garnered attention for its biological activity, particularly in relation to the sigma-1 receptor (S1R) and its interactions with dopamine receptors.
This compound exhibits high affinity for sigma-1 receptors, which are implicated in various neuroprotective mechanisms. The compound's action is characterized by:
- Agonistic activity at sigma-1 receptors, enhancing neuroprotective effects.
- Modulation of dopaminergic signaling , which may influence motor functions and cognitive processes.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Receptor Interaction | Primarily acts as a sigma-1 receptor agonist, with secondary effects on dopamine receptors. |
Neuroprotective Effects | Enhances neuronal survival and function, particularly in models of neurodegeneration. |
Motor Function Improvement | Potentially improves motor functions through dopaminergic modulation. |
1. Neuroprotective Effects
Research indicates that this compound may protect against neuronal damage in models of Huntington's disease (HD) and amyotrophic lateral sclerosis (ALS). In various studies, it has been shown to:
- Reduce neuronal cell death in vitro.
- Enhance synaptic plasticity , which is crucial for learning and memory.
2. Clinical Trials
Clinical trials have focused on the efficacy of this compound in improving motor functions and overall patient outcomes in neurodegenerative conditions. Notable findings include:
- A phase II trial demonstrating significant improvements in total functional capacity (TFC) among HD patients treated with this compound compared to placebo.
- Long-term safety data from over 1700 participants indicating a tolerability profile similar to placebo, with common side effects including insomnia and gastrointestinal disturbances.
Research Findings
Recent studies have provided insights into the pharmacodynamics and pharmacokinetics of this compound:
- Affinity Studies : this compound shows approximately 30-fold selectivity for the sigma-1 receptor over dopamine D3 receptors and about 100-fold over D2 receptors, suggesting a primary mechanism through sigma-1 receptor activation .
- Functional Outcomes : In a controlled trial setting, this compound administration resulted in statistically significant improvements in motor scores measured by standardized clinical scales (e.g., mMS) .
属性
CAS 编号 |
883631-51-4 |
---|---|
分子式 |
C14H20FNO2S |
分子量 |
285.38 g/mol |
IUPAC 名称 |
1-ethyl-4-(3-fluoro-5-methylsulfonylphenyl)piperidine |
InChI |
InChI=1S/C14H20FNO2S/c1-3-16-6-4-11(5-7-16)12-8-13(15)10-14(9-12)19(2,17)18/h8-11H,3-7H2,1-2H3 |
InChI 键 |
PHRDGRSMZPOCAB-UHFFFAOYSA-N |
SMILES |
CCN1CCC(CC1)C2=CC(=CC(=C2)S(=O)(=O)C)F |
规范 SMILES |
CCN1CCC(CC1)C2=CC(=CC(=C2)S(=O)(=O)C)F |
外观 |
Solid powder |
Key on ui other cas no. |
883631-51-4 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
ACR343; ACR-343; ACR 343; Seridopidine |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。